

5-Aminoquinoline: A Comparative Guide to its Efficacy as a PARP Inhibitor

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Compound of Interest

Compound Name: 5-Aminoquinoline

Cat. No.: B019350

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the experimental results obtained with **5-Aminoquinoline**, primarily focusing on its role as a Poly(ADP-ribose) polymerase (PARP) inhibitor. We offer an objective comparison of its performance with other well-established PARP inhibitors, supported by experimental data from various studies. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, molecular biology, and drug development.

Comparative Efficacy of PARP Inhibitors

The inhibitory potential of **5-Aminoquinoline** and its derivatives against PARP enzymes is a key area of investigation. To provide a comparative landscape, the following tables summarize the half-maximal inhibitory concentrations (IC50) of **5-Aminoquinoline** and other prominent PARP inhibitors against PARP1 and various cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as the specific assay used, cell lines, and incubation times. The data presented here is collated from multiple sources to provide a broad overview.

Table 1: Comparative PARP1 Enzyme Inhibitory Activity (IC50)

Compound	PARP1 IC50 (nM)	Reference(s)
5-Aminoisoquinoline (5-AIQ)*	Potent inhibitor	[1][2]
Olaparib	~5	[3]
Rucaparib	1.4	
Niraparib	3.8 (PARP1), 2.1 (PARP2)	
Talazoparib	0.57	
Veliparib	5.2 (PARP1), 2.9 (PARP2)	

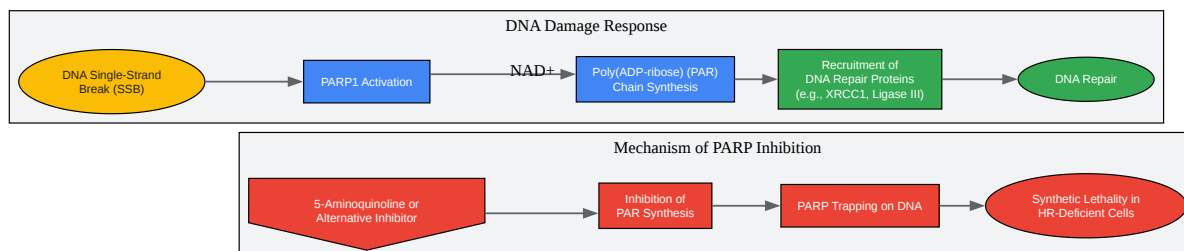
*Note: 5-Aminoisoquinoline (5-AIQ) is a potent PARP-1 inhibitor; however, specific IC50 values in direct comparative enzymatic assays were not consistently available in the reviewed literature.

Table 2: Comparative Cytotoxicity (IC50) in Cancer Cell Lines

Compound	Cell Line	Cancer Type	IC50 (μM)	Reference(s)
11-(1,4-Bisaminopropylperazinyl)-5-methyl-5H-indolo[2,3-b]quinoline (BAPPN; a 5-Aminoquinoline derivative)	HepG2	Hepatocellular Carcinoma	3.3 (μg/mL)	[4] [5]
HCT-116	Colon Carcinoma	23 (μg/mL)	[4] [5]	
MCF-7	Breast Cancer	3.1 (μg/mL)	[4] [5]	
A549	Lung Cancer	9.96 (μg/mL)	[4] [5]	
Olaparib	MDA-MB-436 (BRCA1 mutant)	Breast Cancer	~1.7	[6] [7] [8]
Capan-1 (BRCA2 mutant)	Pancreatic Cancer	>200		
Niraparib	MDA-MB-436 (BRCA1 mutant)	Breast Cancer	~11	
Capan-1 (BRCA2 mutant)	Pancreatic Cancer	~15		
Rucaparib	COLO704	Ovarian Cancer	2.5	[6] [7] [8]
Talazoparib	MM134	Invasive Lobular Carcinoma	0.038	
44PE	Invasive Lobular Carcinoma	0.013		
Veliparib	Ishikawa	Endometrial Carcinoma	133.5	

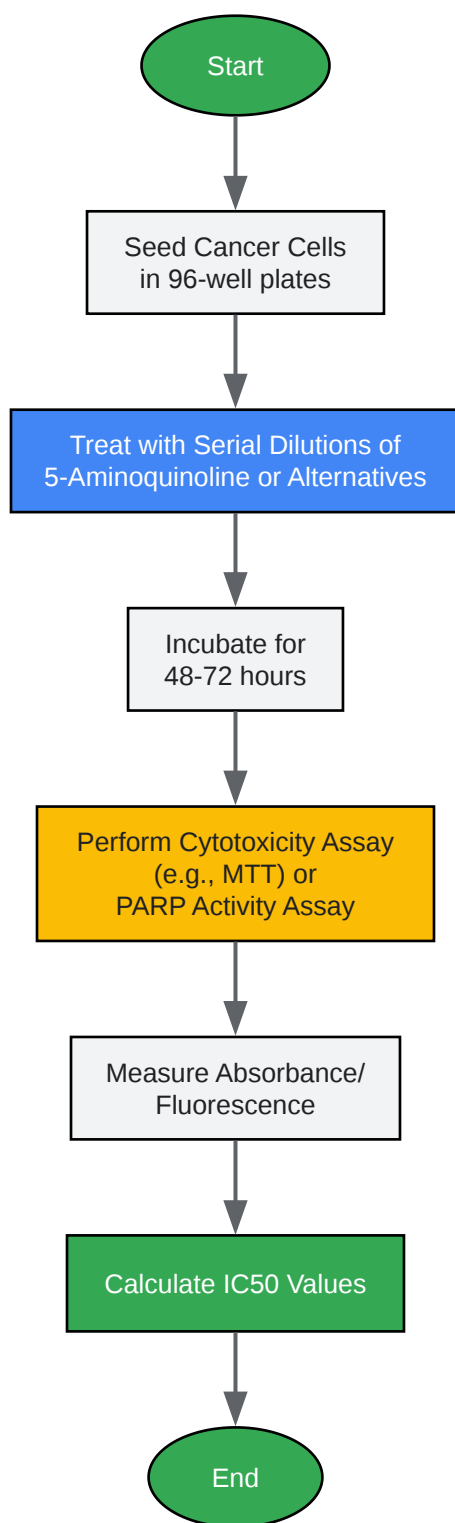
Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.



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PARP1 Signaling Pathway and Inhibition.



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General Experimental Workflow for IC50 Determination.

Experimental Protocols

Detailed methodologies are crucial for the cross-validation of experimental results. Below are protocols for key assays used to evaluate the efficacy of PARP inhibitors.

PARP1 Enzyme Activity Assay (Colorimetric)

This assay measures the enzymatic activity of PARP1 by detecting the incorporation of biotinylated ADP-ribose into histone proteins.

Materials:

- 96-well plate pre-coated with histones
- Recombinant human PARP1 enzyme
- Activated DNA
- 10X PARP Buffer
- PARP Substrate Mixture (containing biotinylated NAD⁺)
- Streptavidin-HRP
- Colorimetric HRP substrate
- Stop solution
- Wash Buffer (e.g., PBST)
- Microplate reader

Procedure:

- Plate Preparation: Wash the histone-coated plate three times with Wash Buffer.
- Reaction Setup: Prepare a master mix containing 10X PARP Buffer, Activated DNA, and water.
- Add the master mix to each well.

- Add the test compounds (e.g., **5-Aminoquinoline**, other inhibitors) at various concentrations to the respective wells. Include a positive control (no inhibitor) and a blank (no enzyme).
- Thaw the PARP1 enzyme on ice and dilute it in 1X PARP buffer.
- Initiate the reaction by adding the diluted PARP1 enzyme to all wells except the blank.
- Incubate the plate at room temperature for 1 hour.
- Detection: Wash the plate three times with Wash Buffer.
- Add diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
- Wash the plate three times with Wash Buffer.
- Add the colorimetric HRP substrate to each well and incubate until a blue color develops in the positive control wells (typically 15-20 minutes).
- Stop the reaction by adding the stop solution.
- Data Analysis: Read the absorbance at 450 nm using a microplate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

- Cancer cell lines
- Complete culture medium
- 96-well plates
- **5-Aminoquinoline** and other test compounds

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).
- MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Data Analysis: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Western Blot for PARP Cleavage

This technique is used to detect the cleavage of PARP1, a hallmark of apoptosis.

Materials:

- Cancer cell lines
- **5-Aminoquinoline** and other test compounds
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit

- SDS-PAGE gels
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-PARP1, anti-cleaved PARP1)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- **Cell Treatment and Lysis:** Treat cells with the test compounds for the desired time. Lyse the cells using RIPA buffer.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.
- **SDS-PAGE and Transfer:** Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
- **Blocking and Antibody Incubation:** Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
- **Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.**
- **Detection:** Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.
- **Data Analysis:** Analyze the band intensities to quantify the levels of full-length and cleaved PARP1. An increase in the cleaved PARP1 fragment indicates the induction of apoptosis.

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